(S)-C33

Übersicht

Beschreibung

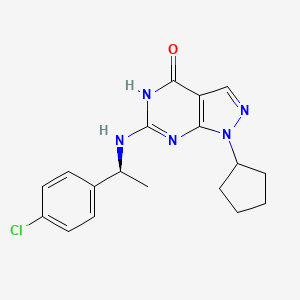

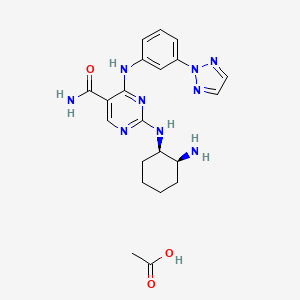

The compound “6-[[(1S)-1-(4-Chlorophenyl)ethyl]amino]-1-cyclopentyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one”, also known as (S)-C33, is a potent inhibitor of Phosphodiesterase-9 (PDE9) . It has an IC50 value of 11 nM against PDE9 . The molecular formula of this compound is C18H20ClN5O .

Molecular Structure Analysis

The crystal structures of PDE9 in complex with racemic C33, ®-C33, and this compound reveal subtle conformational asymmetry of two M-loops in the PDE9 dimer and different conformations of two C33 enantiomers .Physical and Chemical Properties Analysis

The average mass of this compound is 357.837 Da and the monoisotopic mass is 357.135651 Da .Wissenschaftliche Forschungsanwendungen

Hemmung der Phosphodiesterase (PDE)

Diese Verbindung ist ein potenter Inhibitor von PDE9 {svg_1}. PDEs sind eine wichtige Klasse von Enzymen, die zwei Second Messenger hydrolysieren: cyclisches Adenosinmonophosphat (cAMP) und cyclisches Guanosinmonophosphat (cGMP) {svg_2}. Aufgrund der hohen Expression verschiedener PDE-Subfamilien im menschlichen Gehirn hat die PDE-Hemmung einen erheblichen Einfluss auf neurodegenerative Erkrankungen, indem sie den cAMP- oder cGMP-Spiegel steuert {svg_3}.

Behandlung neurodegenerativer Erkrankungen

PDE9-Inhibitoren wurden auf ihr Potenzial zur Behandlung neurodegenerativer Erkrankungen untersucht {svg_4}. Dies ist auf ihre Fähigkeit zurückzuführen, den cAMP- und cGMP-Spiegel im Gehirn zu regulieren, die eine entscheidende Rolle bei der synaptischen Funktion spielen {svg_5}.

Behandlung von Diabetes

PDE9-Inhibitoren wurden auch auf ihr Potenzial zur Behandlung von Diabetes untersucht {svg_6}. Dies ist wahrscheinlich auf ihre Fähigkeit zurückzuführen, die Signaltransduktion cyclischer Nukleotide zu regulieren, die eine Rolle bei der Glukosehomöostase spielt {svg_7}.

Behandlung von Herz-Kreislauf-Erkrankungen

Die Regulierung der cAMP- und cGMP-Spiegel durch PDE9-Inhibitoren kann auch Auswirkungen auf die Behandlung von Herz-Kreislauf-Erkrankungen haben {svg_8}. Diese cyclischen Nukleotide spielen eine Rolle bei der Regulierung der Herzfunktion und des Gefäßtonus {svg_9}.

Behandlung von Erektionsstörungen

PDE9-Inhibitoren wurden auf ihr Potenzial zur Behandlung von Erektionsstörungen untersucht {svg_10}. Dies ist wahrscheinlich auf ihre Fähigkeit zurückzuführen, den cGMP-Spiegel zu regulieren, der eine entscheidende Rolle bei der Erektion des Penis spielt {svg_11}.

Mittel gegen Alzheimer-Krankheit

PDE-Inhibitoren, einschließlich PDE9-Inhibitoren, wurden als potenzielle Mittel gegen Alzheimer-Krankheit untersucht {svg_12}. Mehrere PDE-Inhibitoren haben in präklinischen Untersuchungen signifikante Effekte auf die kognitive Verbesserung gezeigt {svg_13}.

Wirkmechanismus

Eigenschaften

IUPAC Name |

6-[[(1S)-1-(4-chlorophenyl)ethyl]amino]-1-cyclopentyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5O/c1-11(12-6-8-13(19)9-7-12)21-18-22-16-15(17(25)23-18)10-20-24(16)14-4-2-3-5-14/h6-11,14H,2-5H2,1H3,(H2,21,22,23,25)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUCLBJMUGCQTF-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)NC2=NC3=C(C=NN3C4CCCC4)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Cl)NC2=NC3=C(C=NN3C4CCCC4)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (S)-C33 interact with Phosphodiesterase-9 (PDE9) and what are the downstream effects of this interaction?

A1: this compound selectively inhibits PDE9. [] This interaction occurs within a specific binding pocket in the PDE9 dimer. The binding of this compound to this pocket is influenced by the unique structural features of the inhibitor, particularly its "tyrosyl tail," which interacts with a small hydrophobic pocket. This interaction is not observed with the (R)-enantiomer. [] While the downstream effects are not explicitly discussed in the provided abstract, inhibiting PDE9 is a known strategy for increasing levels of cyclic nucleotides like cGMP, which play a crucial role in signal transduction pathways related to learning, memory, and insulin secretion. []

Q2: How does the structure of this compound contribute to its selectivity for PDE9?

A2: The selectivity of this compound for PDE9 arises from its specific interactions within the enzyme's binding site. The crystal structure reveals a "tyrosyl tail" on the this compound molecule that fits into a small hydrophobic pocket within the PDE9 dimer. [] This interaction is absent with the (R)-enantiomer, highlighting the importance of stereochemistry for selectivity. Furthermore, the research indicates that the flexibility and asymmetry of the PDE9 M-loop play a role in accommodating this compound, suggesting that these structural features are also important for its binding and selectivity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-16,26-dihydroxy-15-[3-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-5-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6,12,20-trimethyl-21,24-dioxo-22,25-dioxapentacyclo[21.2.1.01,6.011,20.014,19]hexacosa-4,12,23(26)-triene-4-carboxylic acid](/img/structure/B609816.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B609817.png)